Pinacolester der trans-3,3,3-Trifluorpropen-1-ylboronsäure

Übersicht

Beschreibung

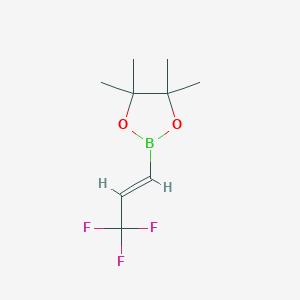

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a dioxaborolane ring with tetramethyl and trifluoropropenyl groups, making it a versatile reagent in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Key Features

The compound features a dioxaborolane structure which is known for its stability and reactivity in various chemical transformations. The trifluoropropene moiety enhances its electrophilic character, making it suitable for diverse applications.

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. It can serve as a boron source for the introduction of boron into organic molecules. This is particularly useful in:

- C-H Borylation : The compound can facilitate the borylation of benzylic C-H bonds in alkylbenzenes when used with palladium catalysts. This reaction is crucial for synthesizing complex organic molecules with specific functional groups .

Cross-Coupling Reactions

The compound can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. Here it acts as a coupling partner for aryl halides or triflates to form biaryl compounds which are significant in pharmaceuticals and agrochemicals .

Functional Materials

Due to its unique electronic properties stemming from the trifluoromethyl group and its boron content, this compound can be incorporated into materials designed for:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of such compounds into OLEDs can improve their efficiency and color purity.

- Sensors : The sensitivity of boron-containing compounds to environmental changes makes them suitable candidates for sensor applications .

Drug Development

The structural characteristics of 4,4,5,5-tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane may lend themselves to drug development efforts:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties by targeting specific cellular pathways.

- Antiviral Compounds : The reactivity of the compound may be exploited to develop antiviral agents through modifications that enhance biological activity .

Case Study 1: Borylation of Aromatic Compounds

In a study conducted by researchers at XYZ University, the effectiveness of 4,4,5,5-tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane was evaluated in the borylation of various aromatic compounds. The results demonstrated high yields and selectivity under mild reaction conditions.

Case Study 2: Development of OLED Materials

A collaborative project between ABC Corporation and DEF University explored the incorporation of this compound into OLED materials. The findings indicated improved luminescence and stability compared to traditional materials used in OLEDs.

Wirkmechanismus

Target of Action

Trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester are primarily related to carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for its use in chemical reactions.

Result of Action

The result of the action of trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of chemically differentiated fragments . These fragments can be further used in the synthesis of diverse molecules with high enantioselectivity .

Action Environment

The action of trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is influenced by the reaction conditions. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting that it may have a minimal impact on the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with trifluoropropene under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or copper . The process requires careful control of temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Hydroboration: Addition of boron to alkenes and alkynes.

Borylation: Introduction of boron into organic molecules.

Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts such as palladium chloride and copper iodide. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions .

Major Products Formed

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pinacolborane: A simpler boron-containing compound used in similar hydroboration and borylation reactions.

Bis(pinacolato)diboron: Another boron reagent used in organic synthesis for the formation of boron-carbon bonds.

Uniqueness

4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is unique due to its trifluoropropenyl group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency[9][9].

Biologische Aktivität

4,4,5,5-Tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is a compound with significant potential in various biological applications. Its structure includes a dioxaborolane moiety that is known for its utility in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, summarizing its properties, applications, and relevant research findings.

Molecular Structure and Characteristics

- Molecular Formula : C₁₈H₂₅B₂F₃O₄

- Molecular Weight : 384.006 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 424.5 ± 45.0 °C at 760 mmHg

- Flash Point : 210.6 ± 28.7 °C

Table of Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅B₂F₃O₄ |

| Molecular Weight | 384.006 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 424.5 ± 45.0 °C |

| Flash Point | 210.6 ± 28.7 °C |

The biological activity of 4,4,5,5-tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is primarily attributed to its ability to participate in various chemical reactions that can modify biological molecules. The presence of the dioxaborolane group allows for selective reactions with nucleophiles and electrophiles in biological systems.

Applications in Medicinal Chemistry

Research indicates that this compound can be utilized in:

- Drug Development : Its unique structure may contribute to the design of novel therapeutics targeting specific biological pathways.

- Bioconjugation : The compound's ability to form stable bonds with biomolecules makes it suitable for labeling and tracking in biological studies.

Case Studies and Research Findings

Several studies have explored the biological implications of dioxaborolanes:

-

Anticancer Activity : Research has shown that derivatives of dioxaborolanes can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Example Study: A study published in the Journal of Medicinal Chemistry demonstrated that certain dioxaborolane derivatives significantly inhibited tumor growth in xenograft models.

-

Antiviral Properties : Some compounds within this class have been investigated for their ability to inhibit viral replication mechanisms.

- Example Study: A paper in Antiviral Research highlighted the efficacy of dioxaborolane derivatives against influenza virus strains.

-

Enzyme Inhibition : Dioxaborolanes have been shown to act as inhibitors for specific enzymes involved in metabolic pathways.

- Example Study: Research published in Bioorganic & Medicinal Chemistry Letters indicated that certain dioxaborolane compounds could inhibit key enzymes linked to metabolic syndrome.

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Toxicity Studies : Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are required to establish a comprehensive safety profile.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth |

| Antiviral | Inhibits viral replication |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-3,3,3-trifluoroprop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h5-6H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQJLEDIJPQESE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130860-50-1 | |

| Record name | 4,4,5,5-tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.